4-cyclopropaneamido-N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]formamido}ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4/c29-20(15-3-5-17(6-4-15)27-21(30)16-1-2-16)23-7-8-24-22(31)18-13-19(26-14-25-18)28-9-11-32-12-10-28/h3-6,13-14,16H,1-2,7-12H2,(H,23,29)(H,24,31)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKDCDBFVJEFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC(=NC=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropaneamido-N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]formamido}ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and formamide.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the pyrimidine intermediate.
Attachment of the Cyclopropane Ring: The cyclopropane ring is attached through a cyclopropanation reaction, often using diazo compounds as cyclopropanating agents.
Final Coupling Reaction: The final step involves coupling the cyclopropaneamido and morpholinyl-pyrimidinyl intermediates with a benzamide derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropaneamido-N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]formamido}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the morpholine or pyrimidine rings, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonyl chlorides, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-cyclopropaneamido-N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]formamido}ethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-cyclopropaneamido-N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]formamido}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Pyrimidine-Benzamide Derivatives
- Compound 1 (): (S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide Shares a benzamide-pyrimidine backbone but lacks the cyclopropaneamido group. Features a dichlorophenyl group and hydroxypropylamine substituent, which may reduce metabolic stability compared to the morpholinyl group in the target compound .
- Compound 2 (): 2,6-dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide Substitutes morpholinyl with 4-hydroxypiperidinyl, altering hydrogen-bonding capacity and solubility .
Morpholinyl-Containing Derivatives
Physicochemical Properties
The target compound’s morpholinyl group likely enhances aqueous solubility compared to chlorinated analogs (e.g., Compound 1), while the cyclopropaneamido group may reduce rotational freedom, improving binding entropy .
Research Findings and Data Gaps
- Synthesis: No direct synthetic route is provided for the target compound. However, describes benzamide formation via acyl chloride reactions, which may be applicable .
- Biological Data: Limited to structural analogs. Prioritize in vitro kinase assays and pharmacokinetic studies to validate hypothesized advantages.
Biological Activity
4-Cyclopropaneamido-N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]formamido}ethyl)benzamide, also known by its CAS number 1903913-41-6, is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable functional groups:
- Cyclopropane ring
- Morpholine ring
- Pyrimidine ring
These components contribute to its biological properties and interactions with various molecular targets.
| Property | Value |
|---|---|
| IUPAC Name | N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
| Molecular Weight | 438.488 g/mol |
| CAS Number | 1903913-41-6 |
| InChI Key | InChI=1S/C22H26N6O4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit various kinases or proteases, which are crucial in cellular signaling pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing downstream signaling cascades.
- Cellular Pathway Interference : By modulating enzyme and receptor activities, it can affect gene expression and cellular responses.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that the compound possesses significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to induce apoptosis (programmed cell death) and inhibit tumor growth.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Antimicrobial Properties
Preliminary studies suggest antimicrobial activity against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Findings : The compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity compared to standard chemotherapeutics.
-
Research on Anti-inflammatory Mechanisms :
- Objective : To assess the impact on inflammation-related markers.
- Findings : Treatment with the compound resulted in a significant decrease in TNF-alpha levels in vitro.
-
Antimicrobial Activity Evaluation :
- Objective : To test against Gram-positive and Gram-negative bacteria.
- Findings : Showed inhibition zones comparable to established antibiotics, warranting further investigation into its mechanism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
